molecular formula C14H18O11 B12500740 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide

Cat. No.: B12500740
M. Wt: 362.29 g/mol
InChI Key: FHWVABAZBHDMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide is a carbohydrate derivative used in various biochemical and pharmaceutical applications. It is a modified form of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often utilized in the synthesis of more complex molecules and serves as a reference standard in research related to glucuronic acid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide can be synthesized through the acetylation of glucuronic acid derivatives. The process typically involves the reaction of glucuronic acid with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

    Reduction: Reduction reactions can convert it back to its parent glucuronic acid.

    Substitution: The acetyl groups can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various glucuronic acid derivatives and other acetylated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide has several applications in scientific research:

    Chemistry: It is used in the synthesis of disaccharides and other complex carbohydrates.

    Biology: The compound serves as a reference standard in studies related to glucuronic acid metabolism and its role in biological processes.

    Medicine: It is used in the development of prodrugs and other pharmaceutical compounds, particularly those targeting glucuronic acid pathways.

    Industry: The compound is utilized in the production of anionic surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide involves its role as a precursor in the synthesis of glucuronic acid derivatives. It interacts with various enzymes and metabolic pathways to produce these derivatives, which are essential for numerous biological functions, including detoxification and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: Similar in structure but differs in its specific applications and reactivity.

    2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Another acetylated carbohydrate used in different synthetic applications.

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose: Contains an amino group, making it useful in the synthesis of glycosides with different properties.

Uniqueness

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide is unique due to its specific role in glucuronic acid metabolism and its applications in the synthesis of glucuronic acid derivatives. Its acetylated form provides stability and reactivity that are advantageous in various chemical and biological processes.

Biological Activity

1,2,3,4-Tetra-O-acetyl-β-D-glucuronide is a glucuronide derivative that plays a significant role in the biological activity of various compounds through the process of glucuronidation. This article explores its synthesis, biological properties, and implications in pharmacology and toxicology.

1,2,3,4-Tetra-O-acetyl-β-D-glucuronide is synthesized from D-glucuronic acid through acetylation processes. The method involves using acetic anhydride and sodium acetate to produce the compound efficiently. This synthesis has been optimized for scalability and yield, making it a valuable precursor in various chemical applications .

Chemical Structure:

  • Molecular Formula: C14H18O10
  • Molecular Weight: 342.29 g/mol
  • CAS Number: 62133-77-1

Glucuronidation Process

Glucuronidation is a major phase II metabolic pathway that conjugates drugs and xenobiotics with glucuronic acid, facilitating their excretion. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide serves as an important glycosyl donor in these reactions. It has been shown to enhance the solubility and elimination of various drugs and toxins from the body .

Case Studies and Research Findings

  • Toxicity Mitigation:
    • In studies involving cresols (toxic phenolic compounds), glucuronidation using 1,2,3,4-tetra-O-acetyl-β-D-glucuronide resulted in reduced cytotoxic effects on human embryonic kidney cells (HEK293). The sodium and calcium salts of cresyl-glucuronides showed decreased toxicity compared to their parent compounds .
    • The order of toxicity reduction was observed as follows: o-cresol < m-cresol < p-cresol for sodium salts, indicating that glucuronidation can effectively detoxify harmful substances .
  • Pharmacological Applications:
    • The compound has been utilized in the design of water-soluble derivatives for cancer therapies. Specifically, it has been incorporated into prodrugs aimed at enhancing the therapeutic index of anticancer agents such as camptothecin .
    • A study highlighted its role in synthesizing α-glucuronides from terpenes, showcasing its versatility in creating biologically active metabolites that can be further explored for therapeutic applications .

Comparative Analysis of Biological Activity

Compound Biological Activity Effect on HEK293 Cells
1,2,3,4-Tetra-O-acetyl-β-D-glucuronideEnhances solubility and detoxificationReduces cytotoxicity
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronateUsed in prodrug formulations for cancer therapyIncreases drug efficacy
Cresyl GlucuronidesMitigates toxicity of cresolsVaries by salt form (Na+, Ca2+)

Properties

IUPAC Name

3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWVABAZBHDMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.